Methionine methyl ester

Description

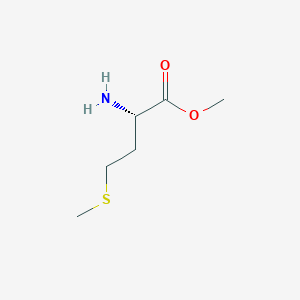

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHPNZDZCOEZEN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908324 | |

| Record name | Methyl methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10332-17-9, 2491-18-1 | |

| Record name | (+)-L-Methionine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Methionine Methyl Ester

Classical and Contemporary Esterification Protocols

The esterification of methionine involves the reaction of its carboxylic acid group with methanol (B129727). Several methods, ranging from classical acid catalysis to milder, more modern approaches, have been developed to achieve this transformation efficiently. These methods typically yield the product as a hydrochloride salt due to the presence of the amino group. nih.gov

The Fischer-Speier esterification, a long-established method, utilizes a mineral acid catalyst in an excess of alcohol. nih.gov

Hydrochloric Acid (HCl): This is one of the most common methods, where gaseous HCl is bubbled through anhydrous methanol in which methionine is suspended. The reaction proceeds by protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol. While effective, this method requires the handling of corrosive gaseous HCl. nih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another effective catalyst for the esterification of amino acids. nih.govacs.org The non-volatile nature of sulfuric acid can be an advantage over gaseous HCl, though its strong dehydrating and oxidizing properties can sometimes lead to side reactions. The reaction is typically performed by heating a solution of the amino acid in methanol containing a catalytic amount of sulfuric acid. acs.org

p-Toluenesulfonic Acid (p-TsOH): As a solid, crystalline acid, p-TsOH is often easier to handle than sulfuric acid or gaseous HCl. It is used in catalytic amounts to promote the esterification of amino acids with alcohols, such as benzyl alcohol, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. nih.gov

The use of thionyl chloride (SOCl₂) in methanol is a highly efficient and widely used method for preparing amino acid methyl esters. nih.govresearchgate.net This approach is often preferred for its mild conditions and high yields. The reaction mechanism involves the in-situ generation of HCl when thionyl chloride reacts with methanol. This anhydrous HCl then acts as the catalyst for the esterification, avoiding the need to handle gaseous HCl directly. reddit.com The procedure typically involves the slow addition of thionyl chloride to a cooled suspension of methionine in methanol, followed by stirring at room temperature or gentle heating to complete the reaction. google.com This method has proven compatible with a range of amino acids and even small peptides. researchgate.net

A more contemporary method for the esterification of amino acids utilizes a system of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This approach has gained favor due to its exceptionally mild reaction conditions, simple workup procedures, and consistently good to excellent yields. nih.govresearchgate.net The reaction is typically carried out at room temperature by simply stirring the amino acid with TMSCl in methanol. nih.gov TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification in a manner similar to the thionyl chloride method but often under even gentler conditions. unirioja.es This method is compatible with a wide array of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net

| Method | Reagents | Typical Conditions | Advantages | Yield for Methionine Methyl Ester HCl (%) |

|---|---|---|---|---|

| Mineral Acid Catalysis | HCl/Methanol | Reflux | Well-established, inexpensive | Good to Excellent |

| Thionyl Chloride | SOCl₂/Methanol | 0°C to Room Temp | High yields, in-situ HCl generation | 96 |

| TMSCl System | TMSCl/Methanol | Room Temp | Mild conditions, simple workup, high yields | 95 researchgate.net |

Beyond the most common methods, other reagents can be employed for the esterification of amino acids. One such reagent is dimethyl sulfate, which can methylate carboxylic acids. This method involves reacting the amino acid, often as a salt, with dimethyl sulfate in methanol. For instance, the tetramethylguanidinium salt of an N-protected amino acid can be reacted with dimethyl sulfate in methanol to yield the corresponding methyl ester in good conversion. tandfonline.com

Enantioselective Synthesis and Chiral Resolution Techniques

While the aforementioned synthetic methods are effective for producing racemic this compound, obtaining enantiomerically pure forms often requires chiral resolution. Biocatalysis, particularly using enzymes, offers a powerful tool for this purpose.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are a class of enzymes frequently used for this purpose due to their stereoselectivity, stability in organic solvents, and lack of need for cofactors. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

The determination of the enantiomeric purity of this compound is critical in various applications, particularly in peptide synthesis and pharmaceutical development, where the chirality of the molecule dictates its biological activity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed and effective technique for the separation and quantification of enantiomers.

The selection of an appropriate CSP and mobile phase is crucial for achieving optimal enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated excellent performance in resolving the enantiomers of amino acid esters, including this compound. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times for the enantiomers.

For the analysis of this compound, derivatization of the amino group is often performed to enhance chromatographic resolution and detection sensitivity. N-fluorenylmethoxycarbonyl (N-FMOC) is a common derivatizing agent used for this purpose. The enantiomeric separation of N-FMOC-methionine methyl ester can be effectively achieved on amylose-derived CSPs. The composition of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier such as 2-propanol, along with an acidic additive like trifluoroacetic acid (TFA), is optimized to achieve baseline separation of the enantiomers. The use of different polysaccharide-based columns can result in variations in separation factors and resolutions.

Table 1: Chiral HPLC Conditions for Enantiomeric Purity Assessment of Methionine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Analyte | N-FMOC-DL-methionine methyl ester | D/L-Methionine |

| Stationary Phase | Amylose-derived Chiral Stationary Phase | Cyclofructan 6 Chiral Stationary Phase |

| Mobile Phase | 10% 2-propanol/hexane (v/v) with 0.1% TFA | Methanol/acetonitrile (B52724)/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) |

| Detection | UV | UV, Polarimetric, Circular Dichroism |

| Observation | Successful baseline separation of enantiomers. | Effective enantioselective separation. |

This table presents exemplary conditions for the chiral HPLC analysis of methionine derivatives based on established research findings.

Asymmetric Synthetic Strategies

Asymmetric synthesis encompasses a set of methods that produce chiral compounds in unequal amounts, favoring the formation of a specific enantiomer. These strategies are fundamental in producing enantiomerically pure forms of molecules like L- or D-methionine methyl ester. Common approaches in asymmetric synthesis include the use of a chiral pool, chiral auxiliaries, or chiral catalysts.

The "chiral pool" approach utilizes naturally occurring enantiomerically pure compounds as starting materials. For instance, L-methionine itself can serve as a starting point for the synthesis of other chiral molecules, thereby preserving its stereochemical integrity in the final product. An example of this is the synthesis of L-vinylglycine from L-methionine. This process involves the controlled oxidation of L-methionine to its sulfoxide (B87167), followed by pyrolysis, which leads to the formation of the protected vinylglycine product with a high enantiomeric excess .

Chiral auxiliaries are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. While specific examples for the direct synthesis of this compound using this method are not detailed here, the principle involves forming a new compound by coupling the achiral precursor of methionine with a chiral auxiliary, which then guides the asymmetric transformation before being cleaved.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. This is a highly efficient method as a small amount of the catalyst can produce a large quantity of the desired enantiomer. While the direct asymmetric synthesis of this compound via catalysis is a complex area, the principles of asymmetric synthesis are well-established for amino acids.

Design and Synthesis of Functionalized this compound Derivatives

N-Acylation and Other N-Terminal Modifications

The primary amine group of this compound is a versatile site for various chemical modifications, most notably N-acylation. This modification involves the attachment of an acyl group to the nitrogen atom, forming an amide bond. N-acylation is a fundamental reaction in peptide synthesis and for the introduction of various functional groups to modify the physicochemical properties of the molecule.

Commonly, N-acylation is achieved using acyl chlorides or acid anhydrides under basic conditions. For instance, the reaction of this compound with a fatty acid chloride in an aqueous/organic solvent system under basic conditions yields the corresponding N-acyl this compound google.com. This type of modification can impart lipophilicity to the amino acid ester, which can be useful in various applications, including flavor chemistry google.com.

Protecting groups are a special class of N-acyl modifications crucial in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are widely used to temporarily block the reactivity of the amino group. The N-Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Similarly, the N-Fmoc group can be attached using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). These protecting groups are stable under specific reaction conditions and can be selectively removed when needed.

Table 2: Examples of N-Terminal Modifications of this compound

| Modification | Reagent | Purpose |

| N-Acetylation | Acetic anhydride/triethylamine/acetone | Introduction of an acetyl group, can alter biological activity. |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protection of the amino group in organic synthesis. |

| N-Fmoc Protection | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Protection of the amino group, particularly in solid-phase peptide synthesis. |

| N-Acylation with Fatty Acid Chlorides | Long-chain acyl chlorides | To increase lipophilicity and modify organoleptic properties. google.com |

This table provides an overview of common N-terminal modifications of this compound and the reagents typically used.

Formation of Schiff Bases and Related Imines

The primary amine of this compound can readily undergo a condensation reaction with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of coordination chemistry and has applications in the synthesis of biologically active compounds and metal complexes.

The synthesis of a Schiff base from this compound typically involves refluxing the amino acid ester with an aldehyde, such as salicylaldehyde (B1680747), in a suitable solvent like a water-ethanol mixture scirp.org. The formation of the imine bond (C=N) is confirmed by spectroscopic methods, such as a characteristic absorption band in the infrared (IR) spectrum scirp.org.

These Schiff bases can act as ligands, coordinating with metal ions through the imine nitrogen and other donor atoms present in the molecule, such as the carboxylate oxygen and the sulfur atom of the methionine side chain. The resulting metal complexes have been investigated for their potential biological activities.

Table 3: Synthesis of Schiff Bases from this compound

| Aldehyde/Ketone | Reaction Conditions | Resulting Compound |

| Salicylaldehyde | Reflux in water-ethanol | Schiff base ligand capable of forming metal complexes. scirp.org |

| Cuminaldehyde | Condensation reaction | Schiff base with potential biological applications. |

| Substituted Salicylaldehydes | Condensation with a catalyst (e.g., NaOH) | A variety of Schiff bases with different electronic and steric properties. |

This table outlines the formation of Schiff bases from this compound with various carbonyl compounds.

Covalent Conjugation Strategies for Bioconjugates

The unique thioether side chain of methionine makes it a target for selective bioconjugation reactions, which are essential for creating functional biomolecules like antibody-drug conjugates. While the nucleophilicity of the methionine thioether is weaker than that of cysteine's thiol group, its redox reactivity can be exploited for chemoselective ligation.

One prominent strategy for methionine bioconjugation is the Redox-Activated Chemical Tagging (ReACT) method, which utilizes oxaziridine-based reagents escholarship.orgresearchwithrutgers.com. This approach achieves highly selective and robust labeling of methionine under biocompatible conditions escholarship.orgresearchwithrutgers.com. The reaction involves the oxidation of the thioether to a sulfimide, forming a stable covalent bond. This method can be applied to this compound as a model system to study and optimize the reaction conditions for protein modification.

Another approach involves the use of hypervalent iodine reagents, which can react with the methionine thioether to form a sulfonium species, thereby installing a functional payload nih.gov. These strategies provide a powerful toolkit for the precise addition of various molecules to methionine-containing peptides and proteins, with this compound serving as a valuable small-molecule model for these studies.

Site-Selective Functionalization and Ligand Incorporation (e.g., TSPO Ligands)

The targeted functionalization of this compound allows for its incorporation into more complex molecules with specific biological functions. An important example is its use in the design and synthesis of ligands for the translocator protein (TSPO), an 18 kDa protein that is overexpressed in various pathological conditions, including neuroinflammation.

A novel series of molecules based on an acetamidobenzoxazolone (ABO) skeleton has been developed for TSPO targeting. To enhance the targeting capabilities, this compound was incorporated into the ABO structure, yielding a compound named ABMO (2-[2-(2-oxo-benzoxazol-3-yl)-acetylamino]-4-methylsulfanyl-butyric acid methyl ester) doi.org. This strategic incorporation of the this compound moiety is intended to improve the pharmacokinetic properties and binding affinity of the ligand for TSPO doi.org.

The synthesis of such ligands involves a multi-step process where a derivative of this compound, such as 2-(2-chloro-acetylamino)-4-methylsulfanyl-butyric acid methyl ester, is reacted with a modified benzoxazolone precursor doi.org. The resulting compounds have shown potential as imaging agents for conditions with high TSPO expression doi.org. This exemplifies how site-selective functionalization of this compound can be leveraged to create sophisticated molecules for diagnostic and therapeutic applications.

Isotopic Labeling for Tracing and Imaging Studies

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological system. wikipedia.org In this method, one or more atoms in a molecule of interest, such as this compound, are replaced with an isotope of the same element. These isotopes can be stable or radioactive. This powerful tool is essential in various scientific fields for tracing the fate of compounds and for molecular imaging. The choice of isotope depends on the specific application, such as Positron Emission Tomography (PET), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry.

The isotopic labeling of methionine, particularly on its methyl group, is of significant interest for tracing and imaging studies. L-methionine is an essential amino acid involved in protein synthesis and numerous transmethylation reactions that are crucial for cellular function. turkupetcentre.net Altered methionine metabolism is a characteristic of many pathological conditions, including cancer, making isotopically labeled methionine an effective probe for imaging these processes. nih.govwiadlek.pl

Carbon-11 Labeling for PET Imaging

Carbon-11 (¹¹C) is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for PET imaging, a non-invasive technique that provides functional information about metabolic processes. wiadlek.pl L-[S-methyl-¹¹C]methionine ([¹¹C]MET) is a widely used radiotracer in oncology, especially for imaging brain tumors. rug.nl Its uptake correlates with amino acid transport and protein synthesis, providing a high detection rate and clear delineation of tumors. turkupetcentre.netrug.nl

The synthesis of [¹¹C]MET is a time-sensitive process due to the short half-life of ¹¹C. It typically involves the methylation of a precursor molecule with a ¹¹C-labeled methylating agent. The most common precursor is L-homocysteine thiolactone. nih.gov The carbon-11 is produced in a cyclotron, usually as [¹¹C]carbon dioxide, which is then converted into a reactive methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govbohrium.comresearchgate.net

Various synthetic methods have been developed and optimized to ensure high radiochemical yield, purity, and reproducibility. bohrium.comnih.gov These include:

Automated Synthesis: Fully automated systems, such as the GE TRACERlab FX C Pro, are often used for the routine production of [¹¹C]MET. bohrium.comnih.gov Automation offers stability, consistency, and compliance with quality standards, with optimized procedures significantly increasing the absolute yield. bohrium.com

Solid-Phase Methylation: This technique simplifies the purification process. For instance, using an Al₂O₃ solid support for the [¹¹C]methylation reaction allows for the separation of the precursor and the final product by simple filtration, eliminating the need for HPLC purification. researchgate.net

Microfluidic Technology: This approach enables precise control over reactants and reaction conditions, leading to improved yields and reduced synthesis times. researchgate.net Radiosynthesis of L-[¹¹C]methionine on a microfluidic cassette can achieve high radiochemical yields (>80%) in approximately 20 minutes. researchgate.net

The total synthesis time for [¹¹C]MET, starting from the production of [¹¹C]carbon dioxide, is typically between 12 and 30 minutes, yielding a product with high radiochemical purity (>95%). researchgate.net

| Parameter | Details |

| Isotope | Carbon-11 (¹¹C) |

| Half-life | 20.4 minutes wiadlek.pl |

| Primary Application | Positron Emission Tomography (PET) Imaging nih.govwiadlek.pl |

| Common Precursor | L-homocysteine thiolactone hydrochloride nih.govresearchgate.net |

| Labeling Agent | [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) nih.govresearchgate.net |

| Typical Synthesis Time | 12-30 minutes researchgate.netresearchgate.net |

| Radiochemical Yield | 40% - 90% researchgate.netresearchgate.net |

| Purity | Radiochemical purity often greater than 95-98% researchgate.net |

Stable Isotope Labeling for NMR and Mass Spectrometry

Stable isotopes, which are non-radioactive, are primarily used in NMR spectroscopy and mass spectrometry. Labeling with isotopes such as Carbon-13 (¹³C), Deuterium (²H or D), and Nitrogen-15 (¹⁵N) provides powerful tools for studying protein structure, dynamics, and metabolic pathways. nih.govnih.gov

Carbon-13 Labeling: The synthesis of methionine with a ¹³C-labeled methyl group is a valuable tool for simplifying protein structural analysis by NMR. nih.govresearchgate.net Protonated ¹³C-methyl groups in otherwise deuterated proteins act as excellent probes for studying the structure and dynamics of high-molecular-weight proteins and their complexes. isotope.com These labeled precursors can be incorporated into proteins during cell-free or cell-based protein synthesis. researchgate.netnih.gov This selective labeling allows for the observation of specific methyl groups, which is crucial for understanding protein interactions and conformational changes. nih.gov

Deuterium and Tritium Labeling: Deuterium (a stable isotope of hydrogen) and Tritium (³H, a radioactive isotope of hydrogen) are also used for labeling methionine. L-Methionine with a deuterated methyl group (methyl-D₃) is used in various applications, including clinical mass spectrometry, metabolomics, and biomolecular NMR. isotope.com The presence of deuterium can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect, which can be exploited in drug development. nih.gov

Synthesis of deuterium-labeled compounds can be achieved through H-D exchange reactions. For example, a system using Pd/C-Al-D₂O under microwave-assisted conditions provides a practical and environmentally friendly method for deuterating various substrates, including esters. nih.gov Tritium-labeled L-methionine ([methyl-³H₃]) can be synthesized using tritium gas to produce high-activity methyl iodide-³H₃, which is then used as the methylating agent. researchgate.net

| Isotope | Primary Application(s) | Common Labeling Position | Synthetic Precursor/Reagent Example |

| Carbon-13 (¹³C) | NMR Spectroscopy, Mass Spectrometry nih.govisotope.com | Methyl group | ¹³C-methyl iodide nih.gov |

| Deuterium (²H or D) | NMR Spectroscopy, Mass Spectrometry, Metabolic Studies nih.govisotope.com | Methyl group (CD₃) | Deuterated methanol (CD₃OD), D₂O nih.govnih.gov |

| Tritium (³H) | Radiotracing, Metabolic Studies researchgate.net | Methyl group (CT₃) | Tritium gas (T₂) to form methyl iodide-³H₃ researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of Methionine Methyl Ester

Mechanistic Studies of Hydrolysis Reactions

The hydrolysis of methionine methyl ester to methionine and methanol (B129727) can be achieved through several catalytic methods. The following sections explore the kinetics and proposed mechanisms for base-catalyzed, metal-ion-catalyzed, and enzymatic hydrolysis.

Base-catalyzed hydrolysis of esters, also known as saponification, is a well-established reaction. wikipedia.orgucalgary.camasterorganicchemistry.com For amino acid esters, the reaction is influenced by both steric and electronic effects. researchgate.net The generally accepted mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. jk-sci.comepa.gov This process is typically irreversible as the carboxylate ion formed is resistant to nucleophilic attack. masterorganicchemistry.com

The reaction proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com This intermediate then collapses, with the expulsion of the methoxide (B1231860) ion as the leaving group, to form the carboxylic acid. Subsequently, a rapid, irreversible acid-base reaction occurs where the methoxide ion deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol. ucalgary.camasterorganicchemistry.com

Kinetic studies on the base hydrolysis of various amino acid esters provide insight into the reaction rates. The rate of hydrolysis is dependent on the concentration of both the ester and the hydroxide ion.

Interactive Data Table: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Amino Acid Methyl Esters

| Amino Acid Methyl Ester | Second-Order Rate Constant (kOH) [M-1s-1] | Temperature (°C) |

| Glycine (B1666218) methyl ester | 0.83 | 25 |

| Alanine methyl ester | 0.45 | 25 |

| Valine methyl ester | 0.10 | 25 |

| Leucine methyl ester | 0.21 | 25 |

| This compound | Value not explicitly found in search results | 25 |

Metal ions can significantly accelerate the rate of ester hydrolysis. The catalytic effect is attributed to the Lewis acidity of the metal ion, which polarizes the carbonyl group of the ester, making it more susceptible to nucleophilic attack.

Palladium(II) Complexes:

Kinetic studies on the base hydrolysis of this compound in the presence of palladium(II) complexes, such as [Pd(Et4en)(H2O)2]2+ and [Pd(TMPDA)(H2O)2]2+, have been conducted. ekb.eg The hydrolysis is found to be significantly slower for this compound compared to glycine methyl ester. ekb.eg This difference in reactivity is attributed to the mode of coordination of the amino acid ester to the palladium(II) center. ekb.eg

For glycine methyl ester, catalysis is efficient due to the formation of a mixed-ligand complex where there is direct interaction between the Pd(II) and the carbonyl group of the ester. ekb.eg In contrast, for this compound, it is proposed that the ester coordinates to the palladium(II) ion primarily through the sulfur atom of the side chain. africaresearchconnects.comnih.govnih.gov This monodentate coordination through the sulfur atom is considered the rate-determining step in the hydrolysis of methionine-containing peptides catalyzed by Pd(II) complexes. nih.gov This mode of binding does not activate the ester carbonyl group towards nucleophilic attack to the same extent, resulting in a lower catalytic activity. ekb.eg The proposed mechanism for Pd(II)-catalyzed hydrolysis of amino acid esters can proceed through either an intermolecular attack by a free hydroxide ion or an intramolecular attack by a coordinated hydroxide ion. researchgate.net

Copper(II) and Zinc(II):

Copper(II) complexes have also been shown to catalyze the hydrolysis of amino acid esters, with rate enhancements of up to 104 times compared to the uncatalyzed reaction. nih.govacs.org The mechanism is believed to involve the formation of a mixed-ligand complex, which facilitates the nucleophilic attack on the ester carbonyl. nih.gov

Zinc(II) is a crucial metal ion in many hydrolytic metalloenzymes. nih.govlibretexts.org Its role as a Lewis acid catalyst is well-established, where it activates a coordinated water molecule to act as a nucleophile. nih.gov While specific studies on the Zn(II)-catalyzed hydrolysis of this compound were not found in the provided search results, the general principles of its catalytic action in ester hydrolysis are applicable.

Interactive Data Table: Catalysis Ratios for Metal-Ion Promoted Base Hydrolysis of Amino Acid Methyl Esters

| Amino Acid Ester | Metal Complex | Catalysis Ratio (kcat/kuncat) |

| Glycine methyl ester | [Pd(Et4en)(H2O)2]2+ | 2.5 x 104 |

| Histidine methyl ester | [Pd(Et4en)(H2O)2]2+ | 3.15 |

| This compound | [Pd(Et4en)(H2O)2]2+ | 7.43 |

| Glycine methyl ester | [Cu(IMDA)] | ~104 |

Source: Data compiled from kinetic studies on metal-ion catalyzed hydrolysis of amino acid esters. nih.gov

Enzymes, particularly lipases and proteases, are highly efficient and selective catalysts for ester hydrolysis. nih.govstackexchange.com Lipases, for instance, can selectively hydrolyze L-amino acid esters from a racemic mixture. nih.gov

The catalytic mechanism of many lipases and proteases involves a catalytic triad, typically consisting of serine, histidine, and aspartate or glutamate (B1630785) residues in the active site. stackexchange.comresearchgate.netresearchgate.net The hydrolysis proceeds through a two-step mechanism:

Acylation: The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, releasing the alcohol product. stackexchange.comresearchgate.net

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme. stackexchange.comresearchgate.net

The specificity of the enzyme for particular amino acid esters is determined by the shape and chemical nature of the active site, which dictates the binding of the substrate.

Investigation of Oxidation Pathways

The sulfur atom in the side chain of methionine makes it susceptible to oxidation. The oxidation of methionine residues in proteins is a significant biological process. mdpi.com Studies on this compound and its derivatives provide valuable models for understanding these oxidation mechanisms.

Hydroxyl radicals (HO•) are highly reactive species that readily oxidize methionine and its derivatives. nih.govresearchgate.netbg.ac.rsresearchgate.netnih.govacs.org The reaction of HO• with thioethers like methionine proceeds via a one-electron oxidation pathway, which is distinct from the two-electron oxidation that leads to sulfoxide (B87167) formation with oxidants like hydrogen peroxide. mdpi.comnih.govmdpi.com

The initial step involves the addition of the electrophilic hydroxyl radical to the sulfur atom, forming a sulfuranyl radical adduct (>S∴OH). mdpi.com This is a very fast, diffusion-controlled reaction. mdpi.com The subsequent fate of this adduct depends on the surrounding molecular environment and pH. mdpi.com The sulfuranyl radical can then undergo further reactions, including heterolytic cleavage. mdpi.com

The oxidation of N-acetyl this compound by hydroxyl radicals has been shown to produce a variety of products, indicating a complex reaction pathway. researchgate.net The reaction can lead to the formation of carbon-centered, nitrogen-centered, and sulfur-centered radical intermediates. nih.govresearchgate.netbg.ac.rs One of the identified end products from the reaction of hydroxyl radicals with methionine is methanethiol. nih.govbg.ac.rs

The oxidation of methionine and its derivatives can also be initiated by light, either through direct absorption of UV radiation or, more commonly, through photosensitization. nih.govconicet.gov.arnih.gov

In photosensitized oxidation, a photosensitizer molecule absorbs light and is promoted to an excited triplet state. nih.gov This excited sensitizer (B1316253) can then react with the methionine derivative through a Type I or Type II mechanism. In the Type I mechanism, the excited sensitizer directly interacts with the substrate. For methionine derivatives, this typically involves an electron transfer from the sulfur atom to the excited sensitizer, generating a methionine radical cation (MetS•+) and the radical anion of the sensitizer. nih.govconicet.gov.ar

The quenching of the excited triplet state of sensitizers like 3-carboxybenzophenone (3CB) by methionine derivatives leads to the formation of a complex that can decay through several pathways, including charge separation to form the radical ions or hydrogen atom transfer. mdpi.com The resulting sulfur-centered radical cation is a key intermediate in these photo-oxidation pathways. nih.gov

The final products of photo-induced oxidation depend on the reaction conditions, particularly the presence of oxygen. In aerobic conditions, the methionine radical cation can react with oxygen to form methionine sulfoxide and methionine sulfone. nih.govconicet.gov.ar In the absence of oxygen, other radical-radical coupling products can be formed. nih.gov Studies on the photooxidation of N-acetyl this compound have identified multiple products, highlighting the complexity of the reaction pathways. mdpi.com

Interactive Data Table: Major Products of Methionine Oxidation

| Oxidation Method | Key Intermediates | Major Products |

| Radical-Induced (HO•) | Sulfuranyl radical (>S∴OH), C, N, S-centered radicals | Methionine sulfoxide, Methanethiol, various other products |

| Photo-Induced (Sensitized) | Methionine radical cation (MetS•+) | Methionine sulfoxide, Methionine sulfone |

Source: Compiled from studies on the oxidation of methionine and its derivatives. mdpi.comnih.govbg.ac.rsnih.govconicet.gov.ar

Enzymatic Oxidation Processes (e.g., Chloroperoxidase-Catalyzed Sulfoxidation)

The enzymatic oxidation of this compound, particularly through sulfoxidation, is a stereoselective process. Studies utilizing chloroperoxidase from Caldariomyces fumago have demonstrated the enzyme's ability to catalyze the oxidation of the sulfur atom in methionine derivatives. In the case of N-methoxycarbonyl C-carboxylate ester derivatives of L-methionine, the reaction with chloroperoxidase in the presence of hydrogen peroxide results in the formation of the corresponding sulfoxide. wikipedia.org

A key finding of this enzymatic process is its diastereoselectivity. The oxidation preferentially yields the (RS) sulfoxide, often in moderate to high diastereomeric excess. wikipedia.org This stereochemical preference is a hallmark of enzyme-catalyzed reactions, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the approach of the oxidizing agent.

The general reaction can be summarized as follows:

N-methoxycarbonyl-L-methionine methyl ester + H2O2 --(Chloroperoxidase)--> (RS)-N-methoxycarbonyl-L-methionine methyl ester sulfoxide + H2O

This selective oxidation highlights the potential of enzymatic methods for the synthesis of specific stereoisomers of methionine sulfoxide derivatives, which can be valuable in various scientific applications.

Oxidation in Complex Biological and Food Systems (e.g., Carbohydrate Degradation)

In complex environments such as food systems, the oxidation of this compound can be influenced by other components, notably carbohydrates and their degradation products. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, creates a complex mixture of compounds, some of which can promote the oxidation of methionine residues. youtube.comrsc.org

Research has shown that in model systems containing carbohydrates, methionine derivatives can be oxidized to methionine sulfoxide. uomustansiriyah.edu.iq The stability of methionine is significantly affected by the presence of Amadori rearrangement products, which are intermediates in the Maillard reaction. In the presence of these products, a substantial portion of a methionine derivative can be oxidized to its sulfoxide form. uomustansiriyah.edu.iq

Furthermore, methionine itself can influence the degradation pathways of carbohydrates. It has been observed to act as a radical scavenger, reducing the formation of certain dicarbonyl compounds like glyoxal (B1671930) from reducing carbohydrates. uomustansiriyah.edu.iq Conversely, it can also promote the formation of other dicarbonyls such as diacetyl from Amadori products and reductones, suggesting an influence on radical-dependent pathways. uomustansiriyah.edu.iq These interactions are crucial in understanding the chemical changes that occur during food processing and storage, affecting both the nutritional quality and the flavor profile of the final product.

The table below summarizes the effect of benzoyl methionine on the formation of key dicarbonyl compounds in a model system, illustrating its dual role in carbohydrate degradation pathways.

Interactive Data Table: Influence of Benzoyl Methionine on Dicarbonyl Formation

| Dicarbonyl Compound | Effect of Benzoyl Methionine | Implication |

| Glyoxal | Decreased formation from reducing carbohydrates | Acts as a radical scavenger |

| Diacetyl | Increased formation from Amadori products and reductones | Influences radical-dependent pathways |

Cleavage and Degradation Reaction Studies

Radiolytic Degradation and Volatile Compound Formation

The exposure of this compound to ionizing radiation, such as gamma rays, leads to its degradation and the formation of various volatile compounds. This process, known as radiolysis, is of particular interest in the context of food irradiation, as the generated volatiles can contribute to the characteristic "irradiation odor." rcsb.org

Studies on the irradiation of this compound have identified a range of volatile products. A significant portion of these are sulfur-containing compounds, which are largely responsible for the off-odors. The amount of sulfur compounds produced from this compound upon irradiation is notably higher than that from other sulfur-containing amino acid esters like cysteine ethyl ester. rcsb.org

The proposed mechanism for the radiolytic degradation of this compound involves the cleavage of the side chain. One notable product, methyl thiirane, suggests a cyclic reaction occurring in the side chain after it has been cleaved from the parent molecule. rcsb.org Other volatile compounds are formed through various fragmentation and recombination reactions of the initial radical species generated by the radiation.

The following table lists some of the key volatile compounds that have been identified following the irradiation of this compound.

Interactive Data Table: Volatile Compounds from the Radiolysis of this compound

| Compound Class | Volatile Compound |

| Sulfur Compounds | Dimethyl sulfide (B99878) |

| Methyl thiirane | |

| Ketones | 2-Propanone |

| Esters | 2-Propenoic acid methyl ester |

| Butanoic acid methyl ester |

Halogenation Reactions (e.g., Chlorinolysis) and Product Analysis

This compound undergoes halogenation reactions, such as chlorinolysis, when treated with molecular chlorine. The chlorinolysis of L-methionine methyl ester hydrochloride has been studied under various conditions, leading to the formation of polychlorinated amino acid derivatives. researchgate.net

The primary products isolated from this reaction are methyl L-2-amino-4,4,4-trichlorobutanoate and methyl L-2-amino-3,4,4,4-tetrachlorobutanoate. researchgate.net These products can be isolated as their N-benzoyl or N-carbobenzoxy derivatives. An important aspect of this reaction is that it proceeds while maintaining the optical purity of the starting material. researchgate.net

The proposed mechanism for the chlorinolysis of methionine derivatives is thought to involve a carbonium ion intermediate, akin to a Pummerer rearrangement of a halosulfonium salt. researchgate.net It is noteworthy that the corresponding methionine sulfone derivative does not undergo this reaction under the same conditions, indicating the crucial role of the sulfide group in the reaction pathway. researchgate.net

Desulfurization Reactions and Mechanisms

The sulfur-containing side chain of this compound can be removed through desulfurization reactions. A common and effective method for this transformation is the use of Raney nickel. jocpr.com This reaction involves the hydrogenolysis of the carbon-sulfur bond, effectively replacing the methylthioethyl side chain with hydrogen atoms.

The general reaction can be depicted as:

This compound + H2/Raney Ni → Alanine methyl ester + CH4 + NiS

It is important to note that the oxidized forms of methionine, such as methionine sulfone, are resistant to desulfurization under these conditions. jocpr.com

Coordination Chemistry and Ligand Exchange Processes

Methionine and its derivatives, including this compound, can act as ligands, forming coordination complexes with various transition metal ions. The coordination can involve the amino group, the carboxylate group (in the case of the amino acid), and the sulfur atom of the thioether side chain. youtube.com Methionine can function as a tridentate ligand, coordinating through the S, N, and O atoms. youtube.com

While the coordination chemistry of methionine itself has been extensively studied, specific research on this compound complexes is also present. For instance, the crystal structure of L-methionine methyl ester complexed with the enzyme L-methionine decarboxylase has been determined, providing insight into enzyme-substrate interactions. researchgate.net

The synthesis of metal complexes with amino acid esters generally involves the reaction of a metal salt with the ester in a suitable solvent. For this compound, the coordination is expected to primarily involve the amino and thioether groups, as the ester group is less likely to coordinate compared to a deprotonated carboxylate group.

Ligand exchange, or substitution, reactions involve the replacement of one ligand in a complex ion with another. youtube.com In the context of this compound complexes, this could involve the displacement of a coordinated solvent molecule or another ligand by the this compound, or the displacement of the this compound ligand itself by a stronger ligand. The stability of the resulting complex will depend on factors such as the nature of the metal ion and the other ligands present, as well as thermodynamic considerations like the chelate effect, which favors the formation of complexes with multidentate ligands.

Biological and Pharmacological Research Applications of Methionine Methyl Ester

Interplay within Methionine Metabolic Pathways

Once methionine methyl ester is hydrolyzed to L-methionine within the cell, it enters the central metabolic pathways that are critical for cellular function, including growth, repair, and epigenetic regulation.

The primary metabolic fate of methionine, following its release from this compound, is its conversion into S-adenosylmethionine (SAM). This activation step is crucial because the methyl group of methionine itself is not reactive enough for most biological methylation reactions. The synthesis of SAM is an energy-dependent process catalyzed by the enzyme Methionine Adenosyltransferase (MAT), which transfers the adenosyl group from an ATP molecule to the sulfur atom of methionine.

The resulting SAM molecule possesses a positively charged sulfur atom, which destabilizes the attached methyl group, rendering it "active" and readily transferable to a wide array of acceptor molecules. This transfer of a methyl group from SAM to another compound is known as transmethylation. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). By supplying the initial substrate for this reaction, this compound is fundamental to sustaining the cellular pool of SAM and supporting all subsequent transmethylation reactions.

Table 1: Key Molecules in the SAM Cycle This table summarizes the primary molecules involved in the biosynthesis of S-Adenosylmethionine and the process of transmethylation.

| Molecule | Abbreviation | Role |

| Methionine | Met | Essential amino acid; initial substrate for SAM synthesis. |

| Adenosine (B11128) Triphosphate | ATP | Co-substrate; provides the adenosyl group for SAM synthesis. |

| S-Adenosylmethionine | SAM | The universal methyl donor in biological systems. |

| S-Adenosylhomocysteine | SAH | The product of a transmethylation reaction after SAM donates its methyl group. |

| Methionine Adenosyltransferase | MAT | The enzyme that catalyzes the formation of SAM from Methionine and ATP. |

The SAM produced via methionine derived from its methyl ester is the universal methyl donor for a vast number of critical cellular methylation reactions. These reactions, catalyzed by a large family of enzymes called methyltransferases, are essential for the regulation of numerous biological processes.

DNA and RNA Methylation: SAM provides the methyl group for the methylation of DNA and various types of RNA. DNA methylation is a key epigenetic mechanism that plays a pivotal role in regulating gene expression and maintaining cellular identity.

Protein Methylation: Proteins are frequently methylated on specific amino acid residues, a post-translational modification that can alter their function, stability, and localization. Histone methylation, for example, is a critical component of epigenetic gene regulation.

Small Molecule Methylation: The biosynthesis of many important small molecules, such as epinephrine (B1671497) and creatine, relies on SAM-dependent methylation steps.

By serving as a precursor to SAM, this compound facilitates these widespread methylation events, thereby influencing everything from gene transcription to protein function.

The metabolic pathways of methionine are interconnected. After SAM donates its methyl group in a transmethylation reaction, it forms S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. This homocysteine molecule stands at a critical metabolic crossroads. It can either be remethylated to regenerate methionine, thus completing the "methionine cycle," or it can be directed into the transsulfuration pathway.

In the transsulfuration pathway, homocysteine is irreversibly converted to cysteine. This process involves two key enzymatic steps:

Cystathionine (B15957) β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine.

Cystathionine γ-lyase (CSE) then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

By providing the methionine that ultimately generates homocysteine, this compound is functionally integrated into the transsulfuration pathway, contributing to the biosynthesis of the important amino acid cysteine.

Table 2: Key Enzymes of Methionine-Related Metabolic Pathways This table outlines the functions of key enzymes in the metabolic pathways involving methionine.

| Enzyme | Pathway | Function |

| Methionine Adenosyltransferase (MAT) | SAM Cycle | Synthesizes SAM from methionine and ATP. |

| Methyltransferases (various) | Transmethylation | Transfer the methyl group from SAM to substrates (DNA, RNA, proteins, etc.). |

| S-Adenosylhomocysteine Hydrolase | SAM Cycle | Hydrolyzes SAH to homocysteine and adenosine. |

| Cystathionine β-synthase (CBS) | Transsulfuration | Condenses homocysteine and serine to form cystathionine. |

| Cystathionine γ-lyase (CSE) | Transsulfuration | Cleaves cystathionine to produce cysteine. |

| S-adenosylmethionine decarboxylase (SAMDC) | Polyamine Biosynthesis | Decarboxylates SAM to produce dcSAM, the aminopropyl group donor. |

In addition to its roles in transmethylation and transsulfuration, SAM is also a critical precursor in the biosynthesis of polyamines, such as spermidine (B129725) and spermine. Polyamines are small, positively charged molecules essential for cell growth, proliferation, and differentiation.

The involvement of SAM in this pathway requires a modification:

First, SAM is decarboxylated by the enzyme S-adenosylmethionine decarboxylase (SAMDC) .

The resulting molecule, decarboxylated S-adenosylmethionine (dcSAM), then serves as the donor of an aminopropyl group.

This aminopropyl group is transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.

By ensuring a steady supply of methionine for SAM synthesis, this compound indirectly supports the production of dcSAM and is thus involved in the critical pathways of polyamine biosynthesis.

Enzymatic Interactions and Biocatalytic Transformations

Beyond serving as a precursor for metabolic pathways, this compound can interact directly with certain enzymes.

The interaction of this compound with enzymes is specific. Research on the enzyme L-methionine decarboxylase from Streptomyces sp. 590 has shown that L-methionine methyl ester (MME) acts as an inhibitor. Structural studies involving X-ray crystallography have detailed how MME binds to the active site of this enzyme, providing insight into the molecular basis of its substrate specificity and the mechanism of inhibition.

More broadly, the ester group of amino acid esters can be a target for certain enzymes. Some proteases and peptidases possess esterase activity, meaning they are capable of hydrolyzing ester bonds in addition to their primary function of cleaving peptide bonds. In the context of biocatalysis, peptide esters are sometimes used as substrates in protease-catalyzed reactions to form new peptide bonds, a process known as reverse proteolysis. While many peptidases act on the N-terminus of peptides, such as methionine aminopeptidases that cleave the initial methionine from new proteins, the specific interaction of this compound as a C-terminal ester would depend on the unique specificity of a given enzyme.

Substrate for Methyltransferases and Their Regulation

In cellular biology, methylation is a critical process for regulating gene expression, protein function, and metabolism. This reaction is catalyzed by methyltransferases (MTs), which typically use S-adenosyl-L-methionine (SAM) as the primary methyl donor. SAM is synthesized from L-methionine and ATP, placing methionine metabolism at the core of cellular methylation capacity.

While SAM is the direct methyl donor, research into methyltransferases often involves the use of methionine analogues to probe enzyme activity and develop inhibitors. Methionine analogues can be converted into corresponding SAM analogues, which are then used by MTs to transfer various chemical groups. nih.gov For instance, the SalL enzyme, a methyltransferase, demonstrates a broad substrate range, accepting methionine analogues with varied alkyl groups like ethyl and propyl. nih.gov This promiscuity allows for the enzymatic synthesis of diverse molecules. This compound is utilized in this context as a precursor or a structural analog to investigate the substrate specificity and regulatory mechanisms of these crucial enzymes. The regulation of methyltransferase activity is tightly linked to the availability of methionine and the subsequent synthesis of SAM, making the study of methionine derivatives like its methyl ester essential for understanding these pathways.

Biotransformations Mediated by Lipases and Other Enzymes

This compound serves as a substrate for various enzymatic biotransformations, particularly those mediated by lipases. Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds but can also be used for synthesis (esterification) and transesterification reactions in non-aqueous environments. nottingham.ac.uk

Research has demonstrated the utility of lipases in modifying amino acid esters, including this compound. These enzymes can be employed for:

N-acylation: Lipases can catalyze the N-acylation of amino acid esters to produce N-acyl amino acids, which have applications as surfactants and antimicrobial agents. For example, Candida antarctica lipase (B570770) A has been shown to be highly selective in the acylation at the nitrogen atom of similar cyclic amino acid esters. researchgate.net

Ammonolysis and Hydrolysis: Lipase-catalyzed asymmetric ammonolysis of amino acid esters is a method used to produce chiral amides. researchgate.net Similarly, enantioselective hydrolysis of racemic N-protected amino acid esters can be achieved using lipases, allowing for the separation of enantiomers. researchgate.net

These biotransformations are valued for their high selectivity (chemo-, regio-, and enantioselectivity) and mild reaction conditions compared to traditional chemical methods. researchgate.netcnio.es The use of this compound in these lipase-mediated reactions highlights its role as a building block for the enzymatic synthesis of more complex and potentially bioactive molecules.

Studies on Protein Carboxyl Methylation Mechanisms

Protein carboxyl methylation is a post-translational modification where a methyl group is added to the free carboxyl groups of aspartic or glutamic acid residues in proteins. This process is crucial for protein repair and signaling.

Studies designed to elucidate the mechanisms of protein carboxyl methylation often use radiolabeled L-methionine, specifically L-[methyl-3H]methionine, as a metabolic precursor. nih.gov In vivo, the radiolabeled methyl group from methionine is transferred via SAM to protein carboxyl groups, forming protein carboxyl methyl esters. nih.govresearchgate.net The subsequent detection of radiolabeled methanol (B129727) upon mild alkaline hydrolysis confirms the presence of these labile methyl esters. nih.govnih.gov

By tracing the fate of the methyl group from methionine, researchers can monitor the flux of methyl groups through this pathway, assess the activity of protein carboxyl methyltransferases, and identify the specific proteins that undergo this modification. nih.govresearchgate.net For instance, studies in human erythrocytes have shown that the rate of protein carboxyl methylation increases in older cells, suggesting a role in the aging process. nih.gov While this compound itself is not the direct substrate in these tracer studies, the formation and turnover of protein carboxyl methyl esters are the central focus, and these investigations are fundamentally linked to the metabolism of its precursor, methionine. researchgate.net

Investigations into Biological Activities and Modulatory Effects

Evaluation of Antimicrobial and Cytotoxic Activities

This compound and its derivatives have been evaluated for their potential as antimicrobial and cytotoxic agents. Studies investigating the direct antimicrobial activity of L-methionine methyl ester have shown it to have a low or mild dose-dependent effect against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. dergipark.org.tr

However, when this compound is used as a scaffold to synthesize more complex molecules, significant biological activity is often observed.

Derivatives and Surfactants: Surfactants derived from methionine, such as dodecyl esters, have demonstrated moderate to high antibacterial activities, particularly against Gram-positive bacteria. biointerfaceresearch.com

Schiff Bases: Schiff bases prepared by the condensation of this compound with salicylaldehyde (B1680747) derivatives have been synthesized and examined for their cytotoxic features. These studies have identified specific derivatives with strong antiproliferative effects against various cancer cell lines. researchgate.netdergipark.org.trtrdizin.gov.tr

The research indicates that while this compound itself has limited antimicrobial potency, its derivatives are a promising area for the development of new therapeutic agents. dergipark.org.trbiointerfaceresearch.com

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect | Source |

|---|---|---|---|---|

| L-Methionine Methyl Ester | Antimicrobial | E. coli, S. aureus | Low, dose-dependent reduction in growth. | dergipark.org.tr |

| Methionine Dodecyl Ester Derivatives | Antibacterial | Gram-positive & Gram-negative bacteria | Moderate to high activity, especially against Gram-positive bacteria. | biointerfaceresearch.com |

| Schiff Bases from this compound | Antiproliferative/Cytotoxic | C6, HeLa, FL, Vero cell lines | Some derivatives showed very strong antiproliferative effects. | researchgate.netdergipark.org.tr |

Exploration in Anticancer Research (e.g., Methionine Synthase Inhibition, Cancer Cell Metabolism)

The unique metabolic dependencies of cancer cells, particularly their reliance on methionine, have made methionine metabolism a target for anticancer research. google.com Many types of tumors exhibit "methionine dependence," meaning they cannot proliferate when methionine is replaced by its precursor, homocysteine, in the growth medium. google.com This has spurred research into therapies based on methionine depletion or the inhibition of key enzymes in its metabolic pathway, such as methionine synthase.

This compound is utilized in this field primarily as a chemical starting point for the synthesis of novel compounds with potential anticancer activity. Research has shown that conjugating this compound to other molecules can yield derivatives with significant cytotoxicity against cancer cells. For example, Schiff bases derived from this compound have demonstrated potent antiproliferative effects against cancer cell lines like HeLa (human cervical carcinoma) and C6 (rat glioma). researchgate.netdergipark.org.tr

These findings suggest that while methionine itself is essential for cancer cell growth, its derivative, this compound, can be chemically modified to create compounds that are toxic to these same cells. researchgate.net This strategy leverages the compound as a scaffold to develop new chemotherapeutic agents that can interfere with cancer cell metabolism and proliferation.

Assessment of Antioxidant Properties and Oxidative Stress Mitigation Strategies

Methionine is recognized for its antioxidant properties. It can directly scavenge reactive oxygen species (ROS) and is a precursor for the synthesis of cysteine, which is subsequently used to produce glutathione, a major intracellular antioxidant. openaccesspub.orgnih.gov The sulfur atom in the methionine molecule can be readily oxidized to form methionine sulfoxide (B87167), thereby neutralizing harmful oxidants. This oxidation is reversible through the action of methionine sulfoxide reductases, allowing methionine residues in proteins to act as a catalytic antioxidant system. openaccesspub.org

While extensive research confirms the antioxidant role of the parent amino acid, methionine, direct studies focusing specifically on the antioxidant capacity of this compound are less common. The antioxidant effects are generally attributed to the methionine molecule itself. openaccesspub.orgstaywellsolutionsonline.comwebmd.com Therefore, any antioxidant activity of this compound would likely be due to its in vivo hydrolysis, releasing methionine which can then participate in cellular antioxidant defenses. researchgate.net The primary focus of research in this area remains on methionine and its metabolic products in mitigating oxidative stress. openaccesspub.orgnih.gov

Neuroprotective Effects and Influence on Cognitive Function

While research may not always directly administer this compound in vivo, studies on the metabolic pathways of its parent compound, methionine, provide critical insights into its potential neurological effects. The regulation of dietary methionine has been shown to have significant neuroprotective effects and a notable influence on cognitive function.

Research into methionine restriction (MR), a dietary intervention, has uncovered potential benefits for neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net A study involving mild cognitive impairment (MCI) patients and healthy controls found that higher methionine intake was positively associated with an increased risk of MCI. nih.gov In preclinical studies using APP/PS1 Alzheimer's disease model mice, a 16-week MR intervention was observed to improve cognitive function, particularly in male mice. researchgate.netnih.gov This cognitive enhancement was linked to the restoration of synapse ultrastructure and the alleviation of mitochondrial dysfunction. researchgate.net

The neuroprotective effects of MR appear to be mediated, at least in part, by the activation of the cystathionine-β-synthase (CBS)/H2S pathway and the balancing of the brain's redox status. nih.govresearchgate.net Furthermore, MR has been found to reduce hippocampal neuronal apoptosis in middle-aged insulin-resistant mice, which contributes to improved cognitive ability. mdpi.com Conversely, in specific contexts such as folate deficiency, methionine supplementation has been demonstrated to improve cognition in animal models. mdpi.com These findings highlight the complex but crucial role of the methionine metabolic axis in maintaining neurological health and cognitive performance.

Table 1: Summary of Research on Methionine's Role in Neuroprotection and Cognition

| Subject of Study | Intervention/Observation | Key Findings | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| Mild Cognitive Impairment (MCI) Patients | Observation of dietary intake | Higher methionine intake was associated with an increased risk of MCI. | Not specified in the study. | nih.gov |

| APP/PS1 AD Model Mice | Methionine Restriction (MR) | Improved cognitive function (in males), reduced Aβ accumulation, restored synapse ultrastructure, and alleviated mitochondrial dysfunction. | Activation of the cystathionine-β-synthase (CBS)/H2S pathway; balanced redox status. | nih.govresearchgate.netnih.gov |

| Middle-aged Insulin-resistant Mice | Methionine Restriction (MR) | Improved cognitive ability and alleviated hippocampal neuronal apoptosis. | Inhibition of oxidative stress-induced H19 overexpression, reducing apoptosis via the H19/let-7/caspase-3 pathway. | mdpi.com |

| Folate-deficient Rat Models | Methionine Supplementation | Improved cognition. | Not specified in the study. | mdpi.com |

Impact on Gene Regulation and Epigenetic Processes

Methionine, and by extension its derivatives like the methyl ester, is fundamentally linked to gene regulation through epigenetic processes, primarily DNA methylation. nih.gov The metabolic pathway of methionine is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for nearly all methylation reactions in the body, including the methylation of DNA and histones. nih.govnih.govescholarship.org

The availability of methionine can directly influence the intracellular concentration of SAM. nih.gov This, in turn, affects the activity of DNA methyltransferases (DNMTs), enzymes that catalyze the addition of a methyl group to cytosine bases in DNA, often at CpG sites. nih.gov Such modifications are a core mechanism of epigenetic regulation, capable of altering gene expression without changing the underlying DNA sequence. news-medical.net For instance, changes in methionine levels can alter the methylation status of histones, such as H3K4 trimethylation, which regulates gene transcription. nih.gov

Studies have demonstrated that dietary fluctuations in methionine can lead to dysregulation of gene expression, particularly in the liver, where most methionine metabolism occurs. nih.gov Both methionine deficiency and supplementation can alter the expression of genes related to fat metabolism, partly through changes in DNA methylation patterns and the expression of microRNAs. news-medical.net This highlights the critical role of methionine as a nutritional factor that directly interfaces with the epigenetic machinery to control gene expression. researchgate.net

Physiological Roles of Endogenous Analogues and Metabolites

The physiological impact of methionine is largely executed through its essential metabolites, which are central to numerous cellular functions. The most crucial metabolite is S-adenosylmethionine (SAM), synthesized directly from methionine and ATP. nih.gov

S-adenosylmethionine (SAM): As the primary methyl group donor, SAM is indispensable for the methylation of a vast array of molecules, including DNA, RNA, proteins, and phospholipids. escholarship.orgwikipedia.org This role is central to epigenetic regulation, signal transduction, and maintaining membrane structure. escholarship.orgwikipedia.org Beyond methylation, SAM is also a precursor for the synthesis of polyamines, which are critical for cell growth and proliferation, and for the synthesis of cysteine through the transsulfuration pathway. escholarship.org

S-adenosylhomocysteine (SAH): After donating its methyl group, SAM is converted to SAH. nih.gov SAH is a potent inhibitor of methyltransferase enzymes. The cellular ratio of SAM to SAH is often considered a "methylation index," reflecting the cell's capacity for methylation. researchgate.net Efficient hydrolysis of SAH to homocysteine and adenosine is vital to prevent the feedback inhibition of methylation reactions. nih.gov

Homocysteine: This metabolite stands at a critical branch point. It can be remethylated back to methionine, conserving the methionine pool, or it can enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.gov Cysteine, in turn, is a precursor for the synthesis of the major intracellular antioxidant, glutathione.

S-methylmethionine: Found in plants, this derivative is another example of a methionine metabolite involved in cellular processes. nih.gov

The balance between these metabolites is tightly regulated and essential for maintaining cellular homeostasis, redox balance, and epigenetic fidelity. escholarship.org

Contributions to Peptide and Protein Chemistry Research

Utilization as a Building Block in Peptide Synthesis

This compound serves as a valuable building block in the field of synthetic peptide chemistry. In solid-phase peptide synthesis (SPPS), amino acids are added sequentially to a growing peptide chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—the N-terminal amine and the C-terminal carboxylic acid—must be temporarily protected. masterorganicchemistry.com

The methyl ester group on this compound acts as a protecting group for the C-terminal carboxylic acid. masterorganicchemistry.com This protection prevents the carboxylic acid from reacting while the N-terminus of the amino acid is coupled to the growing peptide chain. Once the desired peptide sequence is assembled, the ester group, along with other protecting groups, can be removed in a final deprotection step to yield the final peptide. masterorganicchemistry.com The use of simple ester protecting groups like the methyl ester is a foundational strategy in classical peptide synthesis. masterorganicchemistry.com

While modern Fmoc-based SPPS often involves attaching the C-terminal amino acid directly to a solid support resin, which also serves to protect the carboxyl group, the principle of carboxyl group protection demonstrated by methyl esters remains fundamental to the logic of peptide synthesis. masterorganicchemistry.com

Studies on Protein Modification and Structural Integrity

The inclusion of methionine, often via protected forms like its methyl ester during synthesis, is crucial for studies on protein modification and structural integrity. The methionine side chain, with its thioether group, possesses unique properties that contribute to protein function and stability. nih.govnih.gov

One of the most significant aspects of methionine in proteins is its susceptibility to oxidation. The thioether can be readily oxidized to form methionine sulfoxide (MetO), a post-translational modification that can alter a protein's structure and function. nih.govbiotage.com This oxidation can be a result of oxidative stress but also serves as a regulated process in cellular signaling. nih.govuky.edu The oxidation is reversible through the action of methionine sulfoxide reductase (MSR) enzymes, creating a redox-sensitive switch. nih.gov Studying peptides synthesized with methionine allows researchers to investigate the structural and functional consequences of this specific modification. nih.gov

Table 2: Properties of Methionine Relevant to Protein Structure and Modification

| Feature | Description | Significance in Research | Reference(s) |

|---|---|---|---|

| Thioether Side Chain | Contains a sulfur atom, making it susceptible to oxidation. | Allows for studies on oxidative stress and reversible post-translational modification (methionine sulfoxide formation). | nih.govbiotage.com |

| Flexibility | Unbranched side chain provides significant conformational flexibility. | Contributes to the packing of the protein's hydrophobic core and allows for adaptable interactions. | nih.gov |

| Interaction with Aromatic Residues | Forms stabilizing bonds with aromatic amino acids (e.g., Tryptophan, Tyrosine). | Crucial for maintaining protein structural integrity; synthetic peptides help quantify this contribution. | nih.gov |

| Antioxidant Role | Can be sacrificially oxidized, protecting other residues from damage. | The redox cycle (Methionine ↔ MetO) acts as a cellular antioxidant system. | nih.govnih.gov |

Enzymatic Peptide Modification and Oligomerization

Research involving methionine-containing peptides is essential for understanding enzymatic modifications. The most prominent of these is protein methylation, a key post-translational modification where enzymes called methyltransferases add methyl groups to specific amino acid residues, such as lysine (B10760008) and arginine. wikipedia.orglongdom.org

While methionine itself is not typically the site of this modification, its metabolite, S-adenosylmethionine (SAM), is the universal methyl donor for these enzymatic reactions. longdom.org Therefore, the metabolic context of methionine is inseparable from the study of enzymatic peptide methylation. Studies in this area explore how methyltransferases recognize specific peptide sequences and how the addition of a methyl group affects protein structure, stability, and protein-protein interactions. wikipedia.org The synthesis of specific peptide substrates, which may include methionine at various positions, is a prerequisite for assaying the activity and specificity of these important enzymes.

Advanced Analytical and Spectroscopic Methodologies for Methionine Methyl Ester Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of methionine methyl ester. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly prominent, often coupled with mass spectrometry (LC-MS and GC-MS) for enhanced identification capabilities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity and performing quantitative analysis of this compound. Given that amino acids and their derivatives can be challenging to retain on standard reversed-phase columns due to their polar nature, mixed-mode chromatography is often employed. For instance, a Primesep 100 mixed-mode stationary phase column can be utilized, which allows for separation based on both reversed-phase and ion-exchange mechanisms.